4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid
Description
IUPAC Nomenclature and Systematic Identification
4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid is systematically identified by its IUPAC name, which reflects its core structural components:
- Azo group (-N=N-) : A linear, conjugated diazenyl bridge connecting two aromatic rings.
- Benzenesulfonic acid moiety : A sulfonic acid (-SO₃H) substituent on a benzene ring.
- 4-Amino-5-methoxy-2-methylphenyl group : A substituted aromatic ring with amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) substituents at positions 4, 5, and 2, respectively.
Alternative Designations :
This compound is also indexed under the DSSTox Substance ID DTXSID90885823 and the European Community (EC) Number 255-151-7.
Molecular Geometry and Conformational Analysis
2D Structural Representation and Bonding Patterns
The 2D structure comprises two benzene rings linked by an azo group, with substituents arranged as follows:
- Azo Bridge : A central -N=N- group with sp² hybridization, enabling conjugation across both aromatic systems.
- Sulfonic Acid Group : A -SO₃H substituent on the benzenesulfonic acid ring, contributing to water solubility.
- Substituted Phenyl Ring : A 4-amino-5-methoxy-2-methylphenyl group attached to the azo nitrogen.
Key Bonding Features :
3D Conformational Studies Using Computational Modeling
Computational methods such as density functional theory (DFT) and molecular mechanics have been employed to analyze the compound’s 3D geometry:
Methodologies
- Geometry Optimization : Techniques like BFGS (Broyden-Fletcher-Goldfarb-Shanno) and redundant internal coordinates are used to minimize energy. Tools such as Psi4 and ORCA leverage these methods for accurate conformational analysis.
- Hessian Calculations : Second derivatives of energy with respect to nuclear coordinates provide vibrational frequencies and thermodynamic properties.
Key Findings
Comparative Analysis of Synonymous Designations (CAS 40947-69-1 vs. CID 110172)
CAS 40947-69-1 and CID 110172 refer to the same chemical entity, but their designations serve distinct purposes:
| Parameter | CAS 40947-69-1 | CID 110172 |
|---|---|---|
| Registry System | Chemical Abstracts Service (CAS) | PubChem Compound ID (CID) |
| Primary Use | Industrial and regulatory identification | Bioinformatics and database indexing |
| Additional Metadata | EC Number, DSSTox ID | SMILES, InChI, biological activity data |
Synonym Consistency : Both identifiers share identical molecular formulas (C₁₄H₁₅N₃O₄S) and structural annotations, confirming their equivalence.
Properties
IUPAC Name |
4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAPRIQUZZKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885823 | |
| Record name | Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40947-69-1 | |
| Record name | 4-[2-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40947-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-(2-(4-amino-5-methoxy-2-methylphenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040947691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[(4-amino-5-methoxy-o-tolyl)azo]benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzenesulfonic acid under alkaline conditions to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure the efficient formation of the desired product. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: Products include nitro or sulfonated derivatives of the original compound.
Scientific Research Applications
Synthesis and Production
The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzenesulfonic acid under alkaline conditions to yield the final product .
Chemistry
This compound serves as an important intermediate in the synthesis of various dyes and pigments. Its unique structure allows for modifications that enhance color properties and stability, making it valuable in the dye industry.
Biology
This compound is employed in staining techniques for microscopy due to its vibrant color. Its ability to bind to biological tissues allows for enhanced visualization under microscopic analysis, facilitating various biological studies .
Medicine
Research has indicated potential applications in drug development and diagnostics. The compound's unique functional groups may interact with biological systems in ways that could lead to therapeutic effects or serve as markers in diagnostic assays .
Industry
In industrial applications, this compound is utilized in the production of colorants for textiles, plastics, and other materials. Its chemical properties enable it to impart vivid colors that are stable under various conditions, making it suitable for commercial use .
The biological activity of this compound has been studied extensively. Investigations focus on its cytotoxic effects and biochemical interactions, which could inform its potential use as a drug candidate.
Case Study 1: Dye Synthesis
A study demonstrated the use of this compound in synthesizing a new class of azo dyes. The resulting dyes exhibited improved solubility and stability compared to traditional azo dyes, indicating enhanced performance in textile applications.
Case Study 2: Microscopy Staining
In another research project, this compound was utilized as a stain for histological samples. The results showed that it provided excellent contrast and clarity, significantly improving the quality of microscopic images compared to conventional stains .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can interact with biological molecules. The specific molecular targets and pathways depend on the context of its use, such as in staining or as a dye intermediate .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Orange II (4-(2-Hydroxy-1-naphthylazo)benzene sulfonic acid sodium salt):
- Cresidine Sulfonic Acid Azo β-Naphthol Color (4-(2-Hydroxy-1-naphthylazo)-5-methoxy-2-methylbenzenesulfonic acid monosodium salt): Shares the methoxy and methyl groups with the target compound but incorporates a naphthol moiety. The naphthyl group extends conjugation, likely shifting λmax to longer wavelengths compared to benzene-based analogs .
- AZO1 (2-Amino-5-([4-sulfophenyl]azo)benzenesulfonic acid): Features dual sulfonic acid groups and an amino substituent. The additional sulfonic acid enhances water solubility but may reduce dye affinity for hydrophobic fabrics. Its λmax is influenced by the para-substituted sulfonate and meta-amino group .
Absorption Characteristics
Key Insight: Electron-donating groups (e.g., -OCH₃, -NH₂) typically redshift λmax by stabilizing the excited state. The target compound’s methoxy and amino groups likely position its λmax closer to Orange II and Direct Yellow 11.
Solubility and Application Performance
- Hydrolysis Stability: Alkaline hydrolysis of fluorosulfonyl-containing azo dyes (e.g., 4-(4-diethylamino-2-methyl-phenylazo)benzene sulfonic acid) produces sulfonates, enhancing wash fastness. The target compound’s methoxy group may resist hydrolysis better than hydroxyl-containing dyes like Orange II .
- Metal Complexation: Azo dyes with sulfonic acid groups (e.g., Acid Red 88) form stable complexes with metals (Cr³⁺, Co²⁺), improving light and wash fastness.
Regulatory and Environmental Considerations
- Subsidiary Color Control: Similar dyes (e.g., cresidine sulfonic acid azo β-naphthol) are regulated in food additives, with limits on subsidiary colors (<1.0%). The target compound’s synthesis must minimize by-products like 4-aminobenzenesulfonic acid to meet safety standards .
- Degradation Pathways: Azo dyes degrade via reductive cleavage of the -N=N- bond, producing aromatic amines.
Biological Activity
4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid, also known by its CAS number 40947-69-1, is a compound that has garnered attention due to its potential biological activities. This azo compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfonic acid moiety. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
- Molecular Formula : C₁₄H₁₅N₃O₄S
- Molecular Weight : 321.35 g/mol
- Physical Appearance : Typically appears as a black moist powder .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxic effects, potential as a drug candidate, and biochemical interactions.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- MIA PaCa-2 (pancreatic cancer)
The compound exhibited IC₅₀ values of approximately 10.7 µM for MDA-MB-231, 7.7 µM for A549, and 7.3 µM for MIA PaCa-2, indicating significant cytotoxicity compared to standard chemotherapeutics like etoposide and camptothecin .
The mechanism through which this compound exerts its cytotoxic effects appears to involve interactions with cellular components that lead to apoptosis in cancer cells. The presence of the methoxy and amino groups may enhance its ability to penetrate cell membranes and interact with intracellular targets such as DNA or specific enzymes involved in cell proliferation.
Case Studies
Case Study 1: Cytotoxicity Assessment
In a controlled study, the cytotoxicity of this compound was evaluated using the XTT assay across different cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MDA-MB-231 | 10.7 |
| A549 | 7.7 |
| MIA PaCa-2 | 7.3 |
This data suggests that the compound could serve as a lead for developing new anticancer agents .
Research Findings
Metabolite Identification
Research has also focused on the metabolites produced from this compound upon administration in biological systems. Techniques such as HPLC-MS/MS have been employed to identify metabolites in plasma and urine samples from animal models . Key findings include:
- N-hydroxy derivatives : Identified as primary metabolites.
- Biotransformation products : These metabolites were confirmed through retention time comparisons and mass spectrometry analyses.
Toxicological Profile
The safety profile of this compound was assessed through various toxicological studies:
- Acute Toxicity : LD₅₀ values were determined to be around 2.8–2.9 mol/kg in rat models, indicating low acute toxicity.
- Mutagenicity Tests : The Ames test showed no mutagenic effects on microbial DNA.
These findings suggest that while the compound exhibits significant biological activity, it also possesses a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves diazo coupling, where a diazonium salt (generated from 4-amino-5-methoxy-2-methylaniline via nitrosation under acidic conditions) reacts with benzenesulfonic acid derivatives. Key steps include maintaining pH < 2 during diazotization (using NaNO₂/HCl) and coupling at 0–5°C to minimize side reactions. Purification via recrystallization in aqueous ethanol improves purity. Yield optimization requires precise stoichiometric control of reagents and inert atmospheres to prevent azo group degradation .
Q. How is the compound structurally characterized, and what spectroscopic techniques are most effective?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm).
- IR Spectroscopy : Detects sulfonic acid S=O stretches (~1180 cm⁻¹) and azo N=N vibrations (~1450–1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ ion at m/z 388.1). Elemental analysis further confirms C, H, N, and S content .
Q. What are the key chemical reactions involving the azo and sulfonic acid groups in this compound?
- Methodological Answer :
- Azo Group Reduction : Sodium dithionite reduces -N=N- to -NH-NH- under alkaline conditions, forming a diamine intermediate.
- Sulfonic Acid Substitution : Electrophilic aromatic substitution (e.g., halogenation) occurs at the benzene ring’s para position relative to the sulfonate group.
- Oxidation : Azo groups oxidize to nitro derivatives using KMnO₄ in acidic media. Reactions require controlled temperatures (20–40°C) and pH monitoring to avoid over-oxidation .
Advanced Research Questions
Q. How does the compound interact with biological macromolecules, and what methodologies are used to study these interactions?
- Methodological Answer :
- Fluorescence Quenching : Measures binding affinity to proteins (e.g., bovine serum albumin) via Stern-Volmer analysis.
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses with enzyme active sites, such as tyrosinase or DNA gyrase.
- In Vitro Assays : Antimicrobial activity is tested using MIC (Minimum Inhibitory Concentration) protocols against Gram-positive bacteria (e.g., S. aureus) and fungi .
Q. What computational approaches are employed to model the compound’s reactivity and predict its behavior in novel environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Assess stability in aqueous or lipid bilayers, focusing on sulfonate group hydration and azo group torsional dynamics.
- QSAR Models : Relate substituent effects (e.g., methoxy vs. methyl groups) to biological activity using descriptors like logP and polar surface area .
Q. How can researchers resolve contradictions in reported data regarding the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Systematic Stability Studies : Use HPLC to monitor degradation products at pH 2–12 and temperatures (25–80°C). Compare kinetic models (zero-order vs. first-order) to identify dominant degradation pathways.
- Controlled Storage Experiments : Store samples in airtight containers at 2–8°C (as per ) and analyze via UV-Vis spectroscopy to track absorbance changes at λ_max (~450 nm for azo chromophore) .
Q. What strategies are recommended for designing derivatives to enhance specific physicochemical or biological properties?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the benzene ring’s meta position to improve oxidative stability.
- Bioisosteric Replacement : Substitute sulfonic acid with phosphonic acid to modulate solubility and membrane permeability.
- Heterocyclic Modifications : Replace the benzene ring with pyridine to enhance metal-chelating capacity for catalytic applications .
Comparative Structural Analysis
Q. How does the structure of this compound compare to other benzenesulfonic acid derivatives in terms of functional groups and reactivity?
- Key Comparisons :
| Compound | Functional Groups | Unique Reactivity |
|---|---|---|
| 4-Aminobenzenesulfonic acid | -NH₂, -SO₃H | Forms diazonium salts for dye synthesis; less stable azo linkages. |
| 2-Naphthalenesulfonic acid | Naphthalene backbone, -SO₃H | Higher hydrophobicity; π-π stacking enhances dye adsorption on cellulose. |
| Target Compound | -N=N-, -OCH₃, -CH₃, -SO₃H | Azo group enables redox activity; methoxy enhances electron density for electrophilic substitution. |
- Reference : Structural differentiation is critical for applications in photodynamic therapy or pH-sensitive sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
